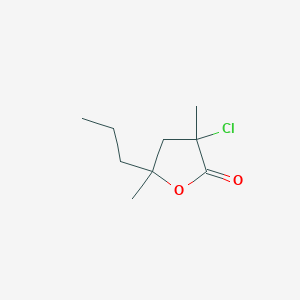
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is an organic compound that belongs to the class of oxolanes It is characterized by a five-membered ring containing an oxygen atom, with various substituents including a chlorine atom, two methyl groups, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a chlorinated diol, under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid, to facilitate the formation of the oxolane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. Common reagents used in the industrial synthesis include chlorinated alcohols and strong acids.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can yield alcohols or other reduced forms.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution with hydroxide ions can yield 3,5-dimethyl-5-propyloxolan-2-one, while oxidation can produce 3,5-dimethyl-5-propyloxolan-2-one-4-carboxylic acid.
Scientific Research Applications
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3,5-dimethyl-5-propyloxolan-2-one involves its interaction with specific molecular targets. The chlorine atom and the oxolane ring play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-3,5-dimethyl-5-methyloxolan-2-one: Similar structure but with a methyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-ethyloxolan-2-one: Similar structure but with an ethyl group instead of a propyl group.
3-Chloro-3,5-dimethyl-5-butoxyoxolan-2-one: Similar structure but with a butoxy group instead of a propyl group.
Uniqueness
3-Chloro-3,5-dimethyl-5-propyloxolan-2-one is unique due to its specific combination of substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
89345-02-8 |
|---|---|
Molecular Formula |
C9H15ClO2 |
Molecular Weight |
190.67 g/mol |
IUPAC Name |
3-chloro-3,5-dimethyl-5-propyloxolan-2-one |
InChI |
InChI=1S/C9H15ClO2/c1-4-5-8(2)6-9(3,10)7(11)12-8/h4-6H2,1-3H3 |
InChI Key |
JKRKYPQUMCOKAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1(CC(C(=O)O1)(C)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



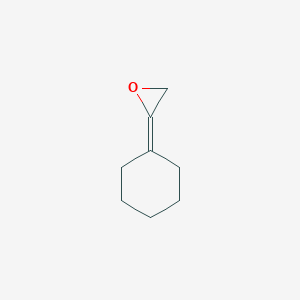
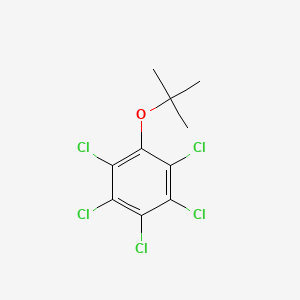
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)


![N-{2-[1-(Triphenylmethyl)-1H-imidazol-4-yl]ethyl}formamide](/img/structure/B14377010.png)
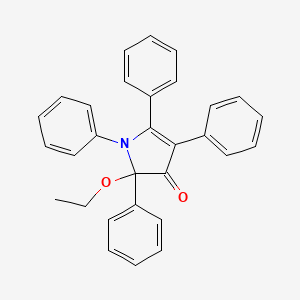
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
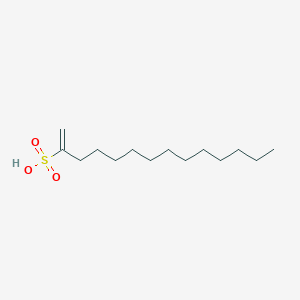
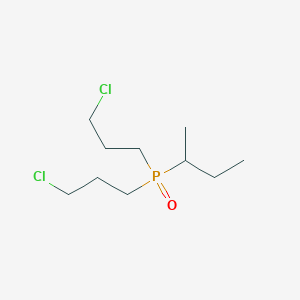
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
